molecular formula C9H15ClN2O B11964599 5-Amino-2-butoxypyridine hydrochloride CAS No. 74185-95-8

5-Amino-2-butoxypyridine hydrochloride

Cat. No.: B11964599
CAS No.: 74185-95-8
M. Wt: 202.68 g/mol
InChI Key: FVMMFEAZGMRCRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-butoxypyridine hydrochloride typically involves the reduction of 2-butoxy-5-nitropyridine. A common method includes the use of palladium on activated carbon as a catalyst and ethanol as a solvent. The reaction is carried out under hydrogen gas at a pressure of 20 atm for 2 hours . The reaction mixture is then filtered and concentrated to yield 5-Amino-2-butoxypyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-butoxypyridine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group in the precursor can be reduced to form the amino group.

    Substitution: The butoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Palladium on activated carbon and hydrogen gas are commonly used.

    Substitution: Alkyl halides and bases such as sodium hydride can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-Amino-2-butoxypyridine hydrochloride is used in a variety of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: In the study of enzyme interactions and as a potential ligand for biological receptors.

    Medicine: As a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: In the production of functional materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 5-Amino-2-butoxypyridine hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the butoxy group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-isopropyl-2-(2-methylphenyl)pentanenitrile hydrochloride
  • 2-Amino-5-acetyl-4-methylthiazole hydrochloride
  • 5-Amino-1-naphthol hydrochloride

Uniqueness

5-Amino-2-butoxypyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its butoxy group enhances its solubility and reactivity compared to other similar compounds .

Properties

CAS No.

74185-95-8

Molecular Formula

C9H15ClN2O

Molecular Weight

202.68 g/mol

IUPAC Name

6-butoxypyridin-3-amine;hydrochloride

InChI

InChI=1S/C9H14N2O.ClH/c1-2-3-6-12-9-5-4-8(10)7-11-9;/h4-5,7H,2-3,6,10H2,1H3;1H

InChI Key

FVMMFEAZGMRCRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC=C(C=C1)N.Cl

Origin of Product

United States

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